molecular formula C19H18ClN5O2 B8310232 (4-Chloro-phenyl)-(6-pyrimidin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester

(4-Chloro-phenyl)-(6-pyrimidin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B8310232
M. Wt: 383.8 g/mol
InChI Key: MKFKBVCUKTTWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-phenyl)-(6-pyrimidin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H18ClN5O2 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-phenyl)-(6-pyrimidin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-phenyl)-(6-pyrimidin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Chloro-phenyl)-(6-pyrimidin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester

Molecular Formula

C19H18ClN5O2

Molecular Weight

383.8 g/mol

IUPAC Name

tert-butyl N-(4-chlorophenyl)-N-(6-pyrimidin-2-ylpyrazin-2-yl)carbamate

InChI

InChI=1S/C19H18ClN5O2/c1-19(2,3)27-18(26)25(14-7-5-13(20)6-8-14)16-12-21-11-15(24-16)17-22-9-4-10-23-17/h4-12H,1-3H3

InChI Key

MKFKBVCUKTTWLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)Cl)C2=NC(=CN=C2)C3=NC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(triphenylphosphine)palladium(II) dichloride (95 mg, 0.13 mmol) and 2-(tributylstannyl)-pyrimidine (493 mg, 1.34 mmol) were added to a degassed solution of (4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid tent-butyl ester (500 mg, 1.47 mmol) and lithium chloride (170 mg, 4.00 mmol) in toluene (5 mL) and the mixture was heated to reflux over night. The reaction was quenched with aqueous sodium hydrogen carbonate and brine. The aqueous phase was extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine, dried over anhydrous sodium sulphate, filtrated and evaporated. The crude product was purified by column chromatography (ethyl acetate/heptane as eluent) to give (4-chloro-phenyl)-(6-pyrimidin-2-yl-pyrazin-2-yl)-carbamic acid tert-butyl ester (53 mg, 10%) as a white solid.
Quantity
493 mg
Type
reactant
Reaction Step One
Name
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One

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